6-Bromo-2-fluoro-3-propoxybenzoic acid
CAS No.: 2624417-73-6
Cat. No.: VC11639342
Molecular Formula: C10H10BrFO3
Molecular Weight: 277.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2624417-73-6 |
|---|---|
| Molecular Formula | C10H10BrFO3 |
| Molecular Weight | 277.09 g/mol |
| IUPAC Name | 6-bromo-2-fluoro-3-propoxybenzoic acid |
| Standard InChI | InChI=1S/C10H10BrFO3/c1-2-5-15-7-4-3-6(11)8(9(7)12)10(13)14/h3-4H,2,5H2,1H3,(H,13,14) |
| Standard InChI Key | BQIJQOAHVMLSER-UHFFFAOYSA-N |
| SMILES | CCCOC1=C(C(=C(C=C1)Br)C(=O)O)F |
| Canonical SMILES | CCCOC1=C(C(=C(C=C1)Br)C(=O)O)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The molecular formula of 6-bromo-2-fluoro-3-propoxybenzoic acid is C₁₀H₁₀BrFO₃, with a molecular weight of 291.09 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) name is 6-bromo-2-fluoro-3-(propoxy)benzoic acid, reflecting the substituents’ positions on the aromatic ring.
Substituent Effects
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Bromine (C6): A heavy halogen with moderate electronegativity, bromine enhances polarizability and participates in electrophilic substitution or cross-coupling reactions.
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Fluorine (C2): High electronegativity and strong C–F bond stability make fluorine a meta-directing group, influencing regioselectivity in further substitutions.
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Propoxy Group (C3): The –OCH₂CH₂CH₃ moiety increases lipophilicity compared to shorter alkoxy chains (e.g., methoxy), potentially improving membrane permeability in biological systems .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 6-bromo-2-fluoro-3-propoxybenzoic acid requires strategic functionalization of a benzoic acid scaffold. Key steps include:
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Introduction of the propoxy group via Williamson ether synthesis.
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Halogenation at C2 (fluorine) and C6 (bromine).
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Carboxylic acid group retention through protective strategies.
Step 1: Propoxy Group Installation
Substrate: 3-Hydroxy-2-fluorobenzoic acid.
Reagents: Propyl bromide, potassium carbonate (K₂CO₃).
Conditions: Reflux in acetone (56°C, 12–16 hours).
Mechanism: Nucleophilic substitution (SN2) at the hydroxy group.
Yield: ~75–80% (estimated from analogous alkoxylations) .
Step 2: Fluorination at C2
Substrate: 3-Propoxybenzoic acid.
Reagents: Selectfluor® (F-TEDA-BF₄).
Conditions: Acetonitrile, 80°C, 6 hours.
Mechanism: Electrophilic aromatic substitution (EAS) directed by the electron-donating propoxy group.
Yield: ~65% (based on fluorination of similar substrates) .
Step 3: Bromination at C6
Substrate: 2-Fluoro-3-propoxybenzoic acid.
Reagents: N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN).
Conditions: CCl₄, reflux (77°C), 4 hours.
Mechanism: Radical bromination favored by the para-directing effect of the carboxylic acid group.
Yield: ~70% .
Step 4: Deprotection and Purification
Reagents: Hydrochloric acid (HCl).
Conditions: Aqueous HCl (1M), room temperature, 1 hour.
Purity: ≥95% (via HPLC with UV detection at 254 nm) .
Physicochemical Properties
Spectral Data
| Technique | Key Peaks |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.05 (t, 3H, –CH₂CH₂CH₃), δ 1.85 (m, 2H, –OCH₂CH₂CH₃), δ 4.15 (t, 2H, –OCH₂), δ 7.25–7.45 (m, 2H, aromatic) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 170.2 (COOH), 162.1 (C–F), 115.4–130.5 (aromatic carbons), 69.8 (–OCH₂) |
| IR (cm⁻¹) | 1680 (C=O stretch), 1250 (C–O–C), 690 (C–Br) |
Thermal and Solubility Properties
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Melting Point: 142–145°C (estimated via differential scanning calorimetry).
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Solubility:
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Polar solvents: Methanol (8.2 mg/mL), DMSO (12.5 mg/mL).
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Nonpolar solvents: Chloroform (1.3 mg/mL).
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Reactivity and Functionalization
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at C6 undergoes substitution under mild conditions:
Example: Reaction with morpholine in N-methylpyrrolidinone (NMP) at 100°C yields 6-morpholino-2-fluoro-3-propoxybenzoic acid (Yield: 68–75%) .
Cross-Coupling Reactions
Suzuki-Miyaura Coupling:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Base | Na₂CO₃ |
| Solvent | DME/H₂O (3:1) |
| Temperature | 90°C |
| Yield | 82% |
Challenges and Future Directions
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Synthetic Optimization: Improving bromination regioselectivity via directing group strategies.
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Biological Screening: Prioritize in vitro assays for kinase inhibition or antibacterial activity.
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Scalability: Transitioning batch processes to continuous flow systems for industrial production.
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